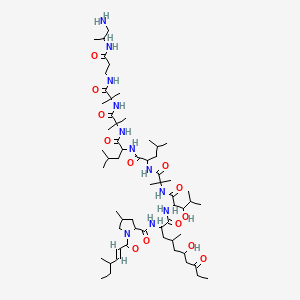
Leucinostatin C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leucinostatin C is a novel peptide antibiotic isolated from Paecilomyces linacinus.
科学研究应用
Antimicrobial Activity
Leucinostatins, including Leucinostatin C, have demonstrated significant antimicrobial properties against various pathogens. The mechanisms of action primarily involve the inhibition of ATP synthesis and disruption of mitochondrial functions in microbial cells.
Efficacy Against Fungal Pathogens
Research indicates that this compound exhibits inhibitory effects against fungal pathogens such as Cryptococcus neoformans and Phytophthora infestans. In vitro assays have shown that leucinostatins can significantly reduce the growth of these fungi, making them potential candidates for agricultural applications and bio-control strategies.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Cryptococcus neoformans | 25.8 μg/ml | |
| Phytophthora infestans | Varies with concentration |
Antiprotozoal Applications
This compound has been investigated for its antiprotozoal effects, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Studies have shown that leucinostatins exhibit potent activity with low IC50 values, indicating their potential as therapeutic agents.
Structure-Activity Relationship (SAR)
The structure-activity relationships of synthetic derivatives of this compound have been extensively studied to enhance its efficacy. Modifications to the molecular structure have led to the development of compounds with improved antiprotozoal activity.
| Compound | IC50 (nM) | Target Organism |
|---|---|---|
| Leucinostatin A | 0.4–0.9 | Plasmodium falciparum |
| Leucinostatin B | 2.8 | Trypanosoma brucei |
Cancer Research
Recent studies have highlighted the potential of this compound in cancer therapy, particularly against triple-negative breast cancer (TNBC). The compound has shown selective cytostatic activity in specific TNBC cell lines by inhibiting mTORC1 signaling pathways.
Biosynthesis and Genetic Studies
The biosynthesis of leucinostatins, including this compound, has been linked to specific gene clusters in fungi such as Purpureocillium lilacinum. Genetic manipulation studies have elucidated the pathways involved in their production, paving the way for biotechnological applications.
Gene Clusters Involved
Research has identified key genes responsible for the biosynthesis of leucinostatins, which can be targeted for enhanced production through genetic engineering techniques.
| Gene | Function | Impact on Production |
|---|---|---|
| lcsA | Essential for leucinostatin synthesis | Knockout abolishes production |
| lcsG | Methyltransferase for terminal modifications | Enhances antibiotic properties |
属性
CAS 编号 |
110483-88-0 |
|---|---|
分子式 |
C60H107N11O13 |
分子量 |
1190.6 g/mol |
IUPAC 名称 |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(1-aminopropan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H107N11O13/c1-19-36(9)21-22-47(75)71-32-38(11)29-45(71)53(80)65-44(28-37(10)27-41(73)30-40(72)20-2)51(78)67-48(49(76)35(7)8)54(81)69-59(15,16)56(83)66-42(25-33(3)4)50(77)64-43(26-34(5)6)52(79)68-60(17,18)57(84)70-58(13,14)55(82)62-24-23-46(74)63-39(12)31-61/h21-22,33-39,41-45,48-49,73,76H,19-20,23-32,61H2,1-18H3,(H,62,82)(H,63,74)(H,64,77)(H,65,80)(H,66,83)(H,67,78)(H,68,79)(H,69,81)(H,70,84)/b22-21+ |
InChI 键 |
GSDHBCARJCOTCO-QURGRASLSA-N |
SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |
手性 SMILES |
CCC(C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |
规范 SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Leucinostatin C; Leucinostatin-C; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















